![molecular formula C12H12N2O3 B11876032 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid](/img/structure/B11876032.png)
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid
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Overview
Description
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid. For instance, a study synthesized a series of quinoline compounds and evaluated their antibacterial activity against multidrug-resistant bacterial strains. The findings indicated that certain derivatives exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could be a promising candidate for developing new antibacterial agents .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 13.7 ± 0.58 |
Other synthesized derivatives | S. aureus | Varies |
Antioxidant Properties
In addition to antibacterial effects, quinoline derivatives have been evaluated for their antioxidant activities. The molecular structure of this compound allows it to act as an effective scavenger of free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Antimalarial Potential
Research has indicated that compounds similar to this compound possess antimalarial properties. For example, the structural analogs have been tested for their efficacy against Plasmodium species in animal models, showing promising results in extending survival times in infected subjects . This suggests potential applications in developing treatments for malaria.
Table 2: Antimalarial Efficacy of Related Compounds
Compound Name | Model Organism | Survival Time Increase (days) |
---|---|---|
This compound | Plasmodium berghei | Significant |
Primaquine | Control | 10 |
Cancer Research
Quinoline derivatives are also being explored in cancer research due to their antiproliferative effects on various cancer cell lines. Studies have shown that these compounds can inhibit the growth of human cervix carcinoma cells and colorectal adenocarcinoma cells, which indicates their potential as chemotherapeutic agents .
Table 3: Antiproliferative Activity Against Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | Low (specific value needed) |
Other quinoline derivatives | A2780 | Varies |
Molecular Docking Studies
Molecular modeling and docking studies have been employed to understand the interaction mechanisms of this compound with biological targets such as enzymes involved in bacterial resistance mechanisms. Such studies provide insights into how modifications to the compound's structure can enhance its efficacy and selectivity .
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid
- 6-Methoxy-2-methylquinoline-3-carboxylic acid
Uniqueness
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and methoxy groups enhances its potential as a therapeutic agent by improving its solubility and binding affinity to molecular targets .
Biological Activity
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol. The structure consists of a quinoline ring with various functional groups that contribute to its biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes its inhibitory effects against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Klebsiella pneumoniae | 64 | |
Pseudomonas aeruginosa | 32 |
These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For instance, a recent investigation into similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The following table illustrates the IC50 values for this compound against specific cancer types:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 20 | |
A549 (Lung Cancer) | 15 | |
HeLa (Cervical Cancer) | 25 |
These results suggest that the compound has promising anticancer activity, potentially linked to mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes, including:
- Inhibition of Enzymatic Activity: Quinoline derivatives often inhibit enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of various quinoline derivatives on CD38, an enzyme implicated in cancer progression. The study found that compounds similar to this compound exhibited submicromolar inhibition of CD38, leading to elevated NAD+ levels in treated cells, which is crucial for cellular metabolism and survival .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H2,13,14)(H,15,16) |
InChI Key |
OXXYMXFAENVHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)N |
Origin of Product |
United States |
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